2,5-双(4-溴苯基)-1,3,4-噁二唑

描述

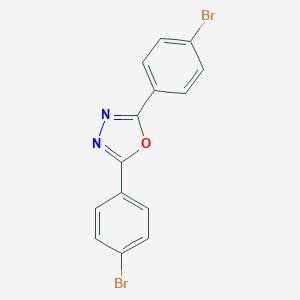

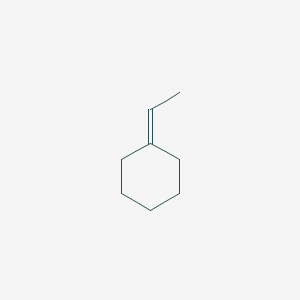

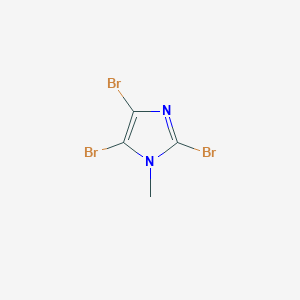

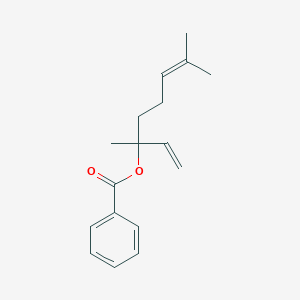

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole is a chemical compound that belongs to the family of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. This particular compound is characterized by having two 4-bromophenyl groups attached to the 2 and 5 positions of the oxadiazole ring.

Synthesis Analysis

The synthesis of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole derivatives can be achieved through various methods. For instance, symmetrically substituted derivatives have been prepared using a palladium-catalyzed Suzuki cross-coupling reaction under phase transfer catalysis conditions . Another approach involves the optimized two-step synthesis starting from 4-nitrobenzoic acid and semicarbazide hydrochloride, followed by reduction to yield the aminophenyl derivative . Additionally, derivatives of 2,5-bis(4-alkoxy-phenyl)-1,3,4-oxadiazoles have been synthesized from methy 4-hydroxybenzoate and 4-cyanophenol, using a cyclodehydrating agent .

Molecular Structure Analysis

The molecular structure of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole derivatives can be characterized by spectroscopic techniques such as NMR and X-ray diffraction analysis. Single-crystal X-ray diffraction studies have been used to confirm the structures of certain derivatives . Computational studies, including density functional theory calculations, have been performed to compare X-ray geometric parameters and to analyze molecular electrostatic potential and frontier molecular orbitals, providing insights into the nucleophilic nature and kinetic stability of these compounds .

Chemical Reactions Analysis

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole can undergo various chemical reactions to form different derivatives. For example, it can react with boronic acids in a Suzuki cross-coupling reaction to form symmetrically substituted hybrids . It can also be used as a precursor for the synthesis of electroluminescent materials . The reactivity of the oxadiazole ring allows for the introduction of various functional groups, which can significantly alter the physical and chemical properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole derivatives are influenced by the substituents on the oxadiazole ring. These properties include high density, thermal stability, and sensitivity to external stimuli, which can be determined by techniques like differential scanning calorimetry (DSC) . The fluorescence properties of these compounds are of particular interest, as they can be used for anion sensing and have potential applications in organic optical materials . The absorption and emission spectra, as well as electrochemical properties, have been studied to evaluate their suitability for various applications .

科学研究应用

合成和光谱特性:已合成和表征了2,5-双(4-溴苯基)-1,3,4-噁二唑衍生物的吸收和发射光谱,以及电化学性质,可能在材料科学和化学中有用 (Kudelko, Jarosz, & Curie, 2015)。

电子传输材料:已确定2,5-双(4-溴苯基)-1,3,4-噁二唑的某些衍生物由于其良好的热稳定性和低轨道能级而被认为是有潜力在有机光电子器件中用作电子传输材料 (Liu, Zhao, & Huang, 2007)。

Ag(I)络合物用于超分子结构:2,5-双(4-溴苯基)-1,3,4-噁二唑已被用于合成银(I)络合物,这对于创建具有潜在应用于分子识别和分离技术的超分子结构是重要的 (Hou, Wu, Ma, & Dong, 2011)。

缓蚀:这种化合物及其衍生物已被研究其在各种介质中作为缓蚀剂的有效性,突出了它们在材料保护和工程中的潜在应用 (Lagrenée, Mernari, Chaibi, Traisnel, Vezin, & Bentiss, 2001)。

光学性质:由于其有趣的紫外-可见吸收和荧光发射光谱,该化合物已被纳入新型材料中,有潜在用途于有机光学材料 (He, Zhu, Yang, Hu, & Cao, 2009)。

作为缓蚀剂的热力学性质:其作为缓蚀剂用于硫酸介质中的低碳钢时的热力学性质已被广泛研究,表明其高效性并提供了对其抑制行为的见解 (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006)。

阴离子化学传感器:2,5-双(4-溴苯基)-1,3,4-噁二唑的衍生物已被用于开发阴离子化学传感器,显示出对特定阴离子的高选择性,这在环境监测和分析化学中可能具有重要意义 (Tong, Zhou, Wang, Jing, Wang, & Zhang, 2003)。

有机光伏:该化合物已被整合到π-共轭聚合物的合成中,用于有机光伏应用,表明其在可再生能源技术中的潜力 (Higashihara, Wu, Mizobe, Lu, Ueda, & Chen, 2012)。

属性

IUPAC Name |

2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2N2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPVZVIPOXMTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941312 | |

| Record name | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | |

CAS RN |

19542-05-3 | |

| Record name | 19542-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole in material science?

A1: 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole serves as a valuable building block in synthesizing polymers and hybrid materials for optoelectronic applications. Its symmetrical structure with two bromine atoms allows for further functionalization through reactions like the Suzuki cross-coupling. [, , ] For example, it has been used to create polymers that emit blue light, a crucial component in LED technology. [] Furthermore, its incorporation into porous hybrid polymers with polyhedral oligomeric silsesquioxanes (POSS) has shown promise in developing high-performance electrodes for supercapacitors. [] These applications highlight its potential in advanced materials for energy storage and light emission.

Q2: How does the Suzuki cross-coupling reaction contribute to the versatility of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole?

A2: The Suzuki cross-coupling reaction emerges as a powerful tool in modifying 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole. This palladium-catalyzed reaction enables the replacement of the bromine atoms with a diverse range of aryl groups from boronic acids. [] This flexibility allows researchers to fine-tune the compound's properties, such as its absorption and emission spectra and electrochemical behavior. [] By incorporating different aryl groups, scientists can tailor the molecule for specific applications, ranging from light-emitting materials to components in energy storage devices.

Q3: What are the key structural features of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole and how are they confirmed?

A3: 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole is characterized by a central 1,3,4-oxadiazole ring flanked by two phenyl groups, each attached at the para position to a bromine atom. Various spectroscopic techniques are employed to confirm its structure. These include Fourier transform infrared spectroscopy (FTIR), which helps identify functional groups like the oxadiazole ring, and solid-state ¹³C and ²⁹Si NMR spectroscopy, providing detailed insights into the carbon and silicon environments within the molecule. [] These methods confirm the successful synthesis and structural integrity of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole and its derivatives.

Q4: Has 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole demonstrated potential in enhancing the performance of energy storage devices?

A4: Yes, research indicates that incorporating 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole into hybrid polymers can lead to improved electrode materials for supercapacitors. Specifically, when used to create a porous polyhedral oligomeric silsesquioxane/tetraphenylthiophene hybrid (POSS-TPTh), it significantly enhances the electrochemical properties compared to other similar hybrids. [] The POSS-TPTh exhibits a higher specific capacity, attributed to its larger surface area and the presence of electron-rich phenyl groups stemming from the 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole derivative. [] This finding highlights the potential of this compound in boosting energy storage capabilities for supercapacitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)